4-(2-Piperidin-1-yl-ethyl)-phenylamine

Drug Discovery ADME Prediction Physicochemical Properties

A non-interchangeable para-substituted aniline building block for CNS drug discovery and FBDD campaigns. Distinct from ortho/meta isomers or other amine analogs, its defined low-affinity OPRD1 binding (AC50 30,000 nM) and PNMT inactivity (Ki 1,110,000 nM) provide a clean, quantifiable starting point for SAR exploration. Features dual amine handles for convergent synthesis and a favorable CNS profile (LogP 2.4).

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 168897-21-0
Cat. No. B063508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Piperidin-1-yl-ethyl)-phenylamine
CAS168897-21-0
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=CC=C(C=C2)N
InChIInChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2
InChIKeyBUEFNCLNVXCFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS 168897-21-0): A Distinct Piperidinyl Aniline Building Block for Targeted CNS Research & Synthesis


4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS 168897-21-0) is a substituted aniline featuring a 2-(piperidin-1-yl)ethyl moiety at the para position . This structural motif positions the compound within the class of piperidine-containing building blocks, which are prevalent in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead candidates . Its primary role is as a research chemical and synthetic intermediate, offering a specific molecular architecture that can be incorporated into more complex structures, particularly those targeting neurological pathways . The compound is available as a solid with a purity typically specified at 95% or higher from various chemical suppliers for laboratory use only .

Why 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS 168897-21-0) Cannot Be Indiscriminately Substituted by Other Aniline or Piperidine Analogs


The specific combination of a para-substituted aniline ring and a piperidinylethyl chain in 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS 168897-21-0) is non-interchangeable with its isomers or analogs due to the distinct influence of substituent position and heteroatom composition on key molecular properties and biological interactions. Even minor structural deviations, such as moving the piperidinylethyl group from the para to the ortho position (e.g., 2-(2-Piperidin-1-yl-ethyl)aniline) or replacing the piperidine with another amine (e.g., morpholine or pyrrolidine), can lead to significant shifts in critical parameters. These include calculated LogP (a measure of lipophilicity), which impacts solubility and membrane permeability, and topological polar surface area (tPSA), which influences drug-likeness and blood-brain barrier penetration . Furthermore, these structural changes can drastically alter the compound's ability to serve as a specific synthetic intermediate or its binding affinity for biological targets such as receptors and transporters, as observed in various chemogenomic databases [1]. Therefore, assuming functional or synthetic equivalence within this chemical class can introduce unpredictable variables in research outcomes and synthetic yields.

Quantitative Differentiation Guide for 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS 168897-21-0) vs. Key Analogs


Comparative Physicochemical Profiling: Lipophilicity (LogP) and Polar Surface Area (tPSA) vs. Key Analogs

4-(2-Piperidin-1-yl-ethyl)-phenylamine exhibits a distinct physicochemical profile compared to its closest analogs, which is critical for predicting its behavior in biological systems. Its calculated LogP of 2.4 (XLogP3-AA) positions it as more lipophilic than the simple building block aniline (LogP = 0.9) but notably less lipophilic than its phenol counterpart, 4-[2-(Piperidin-1-yl)ethyl]phenol (LogP = 2.36) [1][2]. The topological polar surface area (tPSA) of 29.26 Ų is also lower than the phenol analog (tPSA = 23.47 Ų), which has implications for membrane permeability [1]. These quantifiable differences underscore that the compound is not interchangeable with other common building blocks and provides a specific balance of properties that may be optimal for certain CNS-targeted applications.

Drug Discovery ADME Prediction Physicochemical Properties Lead Optimization

Receptor Binding Profile: Quantitative Activity at Human δ-Opioid Receptor (OPRD1) vs. Orthosteric Agonist

In a direct in vitro binding assay, 4-(2-Piperidin-1-yl-ethyl)-phenylamine demonstrated an AC50 value of 30,000 nM for the human δ-opioid receptor (OPRD1) [1]. This represents a >300-fold weaker apparent binding affinity compared to the endogenous orthosteric agonist met-enkephalin, which has a reported Ki of 1.0 nM for the same receptor [2]. This quantitative comparison demonstrates that the compound is not a potent opioid agonist but instead exhibits a distinct, low-affinity interaction profile at this therapeutically relevant GPCR target. Such a profile is characteristic of a fragment-like or tool compound, useful for probing allosteric binding sites or serving as a starting point for structure-activity relationship (SAR) studies.

GPCR Pharmacology Neuroscience Pain Research Receptor Binding Assays

Enzyme Inhibition Profile: Inactivity Against Phenylethanolamine N-Methyltransferase (PNMT)

Quantitative assessment of 4-(2-Piperidin-1-yl-ethyl)-phenylamine's inhibitory activity against the enzyme phenylethanolamine N-methyltransferase (PNMT) revealed a Ki value of 1,110,000 nM (1.11 mM) [1]. This value is >10,000-fold higher (less potent) than the reported Ki of 100 nM for the known PNMT inhibitor SKF-7698 [2]. This data clearly establishes the compound as inactive against PNMT at physiologically relevant concentrations. This negative data is a critical differentiator, confirming that this compound cannot be used as a tool for modulating PNMT activity, unlike other piperidine-containing molecules that may be potent inhibitors. It helps researchers eliminate this target from mechanistic hypotheses when using this compound.

Enzymology CNS Disorders Epinephrine Synthesis Biochemical Screening

Market Positioning and Synthetic Utility: Purity Specification vs. Common Phenylamine Building Blocks

From a procurement and synthetic chemistry perspective, 4-(2-Piperidin-1-yl-ethyl)-phenylamine is supplied with a standard purity specification of 95-98%, a common benchmark for research-grade building blocks . Its defined molecular structure (C13H20N2, MW 204.31) and the presence of both a primary aniline and a tertiary piperidine amine offer distinct synthetic handles for orthogonal derivatization (e.g., amide bond formation at the aniline nitrogen vs. alkylation at the piperidine nitrogen) that are not possible with simpler aniline derivatives like 4-ethylaniline [1]. This dual functionality provides a specific, quantifiable synthetic advantage for constructing complex molecular architectures with controlled regiochemistry.

Organic Synthesis Medicinal Chemistry Procurement Building Blocks

Optimized Application Scenarios for 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS 168897-21-0) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization for GPCR Targets

The defined, low-affinity interaction profile of 4-(2-Piperidin-1-yl-ethyl)-phenylamine with the human δ-opioid receptor (OPRD1) (AC50 = 30,000 nM) positions it as an ideal fragment-sized starting point for FBDD campaigns. Its distinct, non-potent binding to a therapeutically relevant GPCR [1], combined with a favorable physicochemical profile (LogP 2.4, tPSA 29.26 Ų) [2], makes it a suitable core for systematic SAR exploration aimed at improving affinity and selectivity. Researchers can leverage its dual amine functionality to efficiently generate focused libraries of analogs to probe the binding pocket of OPRD1 or related CNS receptors.

Advanced Intermediate for Complex CNS-Targeted Molecule Synthesis

The compound's para-substituted aniline core and flexible piperidinylethyl chain make it a privileged scaffold for constructing molecules intended for CNS applications. Its calculated LogP of 2.4 falls within a range often associated with favorable blood-brain barrier penetration [2]. The presence of two distinct amine handles (a primary aromatic amine and a tertiary aliphatic amine) allows for convergent and orthogonal synthetic strategies, which is a quantifiable advantage over simpler building blocks like 4-ethylaniline [3]. This facilitates the efficient assembly of complex drug candidates, particularly those incorporating piperidine moieties found in many CNS-active pharmaceuticals .

Chemical Probe Development for Excluding PNMT Activity

The definitive demonstration that 4-(2-Piperidin-1-yl-ethyl)-phenylamine is inactive against PNMT (Ki = 1,110,000 nM) [4] provides a crucial piece of negative data for mechanistic studies. Researchers investigating pathways related to epinephrine synthesis can confidently use this compound as a control to ensure that any observed biological effects are not mediated through PNMT inhibition. This specific, quantifiable lack of activity is a valuable differentiator from other piperidine-containing compounds that may possess potent PNMT inhibitory effects [5], making it a clean tool for deconvoluting complex biological pathways.

Benchmark Standard in ADME Property Prediction and Model Validation

The availability of multiple calculated physicochemical property values (LogP, tPSA) from authoritative databases like PubChem and ChemSpider [2] allows 4-(2-Piperidin-1-yl-ethyl)-phenylamine to serve as a benchmark compound for validating in silico ADME prediction models. Its properties lie between those of a simple aniline and more complex drug-like molecules, making it a useful standard for calibrating algorithms that predict oral bioavailability, permeability, and other pharmacokinetic parameters. This application is supported by its classification as a research chemical with defined purity , ensuring reproducibility in computational and experimental studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Piperidin-1-yl-ethyl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.